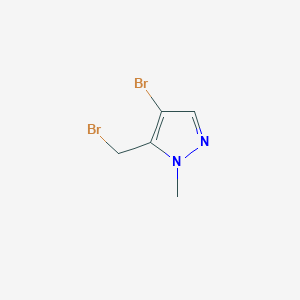

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-(bromomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLYPVBBAUDPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves selective bromination of the pyrazole ring and the methyl substituent at position 5. The key steps include:

- Starting Material: 1-Methyl-1H-pyrazole or a suitably substituted pyrazole precursor.

- Bromination Reagents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for electrophilic bromination.

- Solvents: Non-polar or moderately polar solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or acetic acid (CH₃COOH) facilitate selective bromination.

- Temperature: Controlled temperatures, often ambient to slightly elevated (20–40 °C), are maintained to prevent over-bromination or side reactions.

- Reaction Time: Typically ranges from 1 to 6 hours depending on reagent concentration and temperature.

The bromination proceeds via electrophilic aromatic substitution on the pyrazole ring at position 4, followed by bromination of the methyl group at position 5 to form the bromomethyl substituent.

Stepwise Synthetic Approach

A representative synthetic scheme includes:

- Monobromination of 1-methyl-1H-pyrazole: Introduction of bromine at position 4 to yield 4-bromo-1-methyl-1H-pyrazole.

- Bromomethylation at position 5: The methyl group at position 5 is brominated to form the bromomethyl substituent, often using NBS under radical conditions or bromine in the presence of light or radical initiators.

- Purification: The crude product is purified by recrystallization or chromatography to achieve high purity (>98%).

Industrial Production Methods

Industrial synthesis of this compound typically employs:

- Continuous Flow Reactors: To enhance reaction control, safety, and yield, continuous flow bromination processes are favored.

- Automated Parameter Control: Precise regulation of temperature, bromine feed rate, and reaction time optimizes selectivity.

- Multi-step Synthesis: Starting from commercially available pyrazole derivatives, sequential halogenation steps are integrated with in-line purification.

- Scalability: The process is designed to minimize hazardous waste and maximize throughput.

Alternative Routes and Related Compounds

- Some synthetic routes start from 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, converting the chloromethyl group to bromomethyl via halogen exchange reactions using bromide salts or direct bromination.

- Analogous compounds like 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole are synthesized similarly but require positional selectivity in bromination.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | Br₂ or NBS | NBS preferred for milder, selective bromination |

| Solvent | Dichloromethane, chloroform, acetic acid | Solvent choice affects regioselectivity and rate |

| Temperature | 20–40 °C | Elevated temps may cause side reactions |

| Reaction time | 1–6 hours | Monitored to prevent over-bromination |

| Purification method | Recrystallization, silica gel chromatography | Ensures >98% purity for research and industrial use |

Mechanistic Insights

- Electrophilic Aromatic Substitution (EAS): Bromine electrophiles attack the electron-rich pyrazole ring, preferentially at position 4 due to resonance stabilization.

- Radical Bromination: The bromination of the methyl group to bromomethyl proceeds via a radical mechanism, often initiated by light or radical initiators in the presence of NBS.

- Halogen Exchange: Conversion of chloromethyl to bromomethyl substituents can proceed via nucleophilic substitution with bromide ions.

The presence of both bromine atoms influences the compound’s reactivity and facilitates further functionalization via nucleophilic substitution or coupling reactions.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination with Br₂ | Br₂, CH₂Cl₂, 25 °C, 3 h | 70–85 | >98 | Simple, cost-effective | Requires careful control to avoid over-bromination |

| NBS-mediated radical bromination | NBS, CCl₄ or CHCl₃, light or initiator, 30 °C, 4 h | 75–90 | >98 | Selective bromination of methyl | Requires radical initiator, light sensitivity |

| Halogen exchange from chloromethyl precursor | 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole, NaBr, DMF, 60 °C, 6 h | 65–80 | >95 | Useful if chloromethyl precursor available | Additional synthetic step required |

| Continuous flow bromination | Br₂, automated flow reactor, 25–35 °C | 85–92 | >99 | High throughput, reproducible | Requires specialized equipment |

Research Findings and Applications

- The bromomethyl group is a versatile handle for nucleophilic substitution, enabling the synthesis of diverse pyrazole derivatives.

- Dual bromination enhances reactivity for cross-coupling reactions (e.g., Suzuki, Heck) in medicinal chemistry.

- The compound serves as an intermediate for pharmaceuticals, agrochemicals, and materials with tailored electronic properties.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazole derivative with an amine group replacing the bromine atom.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of brominated pyrazoles on biological systems.

Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring can also engage in π-π interactions with aromatic amino acids in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole with analogous compounds, highlighting substituent differences and molecular properties:

Reactivity and Stability

- Bromomethyl Group Reactivity : The bromomethyl group at position 5 in this compound enables nucleophilic substitution reactions, making it versatile for cross-coupling or alkylation. However, intermediates like this are prone to decomposition, requiring immediate use in synthesis pipelines .

- Comparative Stability : Derivatives with electron-withdrawing groups (e.g., CF₂H in ) exhibit greater stability than bromomethyl analogs due to reduced electrophilicity.

Spectroscopic and Analytical Data

- LC/MS Profiles :

Key Research Findings and Trends

Synthetic Optimization : Recent studies emphasize one-pot multi-step syntheses to improve yields of brominated pyrazoles. For example, sequential bromination and alkylation reduce purification steps .

Solubility Enhancement : Methoxymethyl and difluoromethyl substituents (e.g., ) improve aqueous solubility, addressing a limitation of bromomethyl derivatives .

Crystallography : Pyrazole rings in analogs like 4-bromo-5-methoxy-1-methyl-1H-pyrazole adopt planar geometries, aiding in co-crystal engineering for drug formulations .

Biological Activity

4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in various therapeutic contexts, including anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a bromine atom at both the 4 and 5 positions of the pyrazole ring, contributing to its reactivity and biological properties. The molecular formula is C5H6Br2N2, and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

In a study published in MDPI, it was found that compounds similar to this compound exhibited significant cytotoxic effects against these cancer cell lines, suggesting a promising avenue for further research into their mechanisms of action and potential therapeutic uses .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies demonstrate that this compound shows activity against several bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 30 |

These findings indicate that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

The biological activity of this compound is thought to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, some studies suggest that pyrazoles may interfere with protein kinases or phosphatases involved in cancer cell signaling pathways .

Case Studies

Several case studies have documented the effects of pyrazole derivatives in preclinical models:

- Case Study on Lung Cancer : In an experiment with A549 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could be a candidate for further development in lung cancer therapy .

- Case Study on Bacterial Infections : A study evaluating the antimicrobial efficacy against Staphylococcus aureus demonstrated significant inhibition at low concentrations, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves bromination of a methylpyrazole precursor followed by alkylation. For example, bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions, followed by bromomethylation with reagents like dibromomethane and a base. Key intermediates include 1-methyl-1H-pyrazole derivatives and brominated precursors. Optimization of reaction steps is crucial to avoid polybromination .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for assigning hydrogen and carbon environments, particularly distinguishing bromine-induced deshielding effects. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹). Single-crystal X-ray diffraction provides unambiguous structural resolution for complex cases .

Q. How does the bromomethyl group affect the compound’s physical properties (e.g., solubility, stability)?

- Methodological Answer : The bromomethyl substituent increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). However, it also introduces steric hindrance and potential hydrolytic instability, requiring storage under inert conditions. Thermogravimetric analysis (TGA) can assess thermal stability .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophiles to the less substituted nitrogen atom. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental validation uses competitive reactions with control substrates. Solvent polarity and temperature adjustments further refine selectivity .

Q. How can reaction yields be improved in multi-step syntheses of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).

- Solvent Selection : High-polarity solvents (e.g., acetonitrile) for SN2 reactions.

- Temperature Control : Low temperatures (−20°C to 0°C) to suppress side reactions.

Kinetic studies (e.g., HPLC monitoring) identify rate-limiting steps for targeted optimization .

Q. What in vitro assays are appropriate for evaluating its biological activity, and how are conflicting data resolved?

- Methodological Answer : Antimicrobial assays (e.g., MIC determination against Gram-positive bacteria) and enzyme inhibition studies (e.g., cytochrome P450) are common. Conflicting results may arise from impurity interference or assay conditions. Repetition with HPLC-purified samples and standardized protocols (e.g., CLSI guidelines) ensures reproducibility. Dose-response curves and statistical validation (e.g., IC50 comparisons) clarify discrepancies .

Q. How does the compound’s reactivity differ in nucleophilic aromatic substitution (NAS) versus aliphatic substitution?

- Methodological Answer : The bromine atom on the pyrazole ring participates in NAS under harsh conditions (e.g., CuI catalysis at 100°C), while the bromomethyl group undergoes aliphatic substitution (SN2) at milder temperatures (25–50°C). Competing pathways are distinguished by leaving-group kinetics (e.g., bromide release monitored via ion chromatography) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or concentration differences. Cross-referencing with databases (e.g., PubChem) and using internal standards (e.g., TMS) ensures accuracy. 2D NMR techniques (COSY, HSQC) resolve overlapping signals .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Software like Gaussian or ORCA simulates reaction pathways, while molecular docking predicts binding affinities in biological assays. Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.